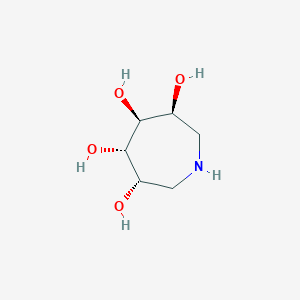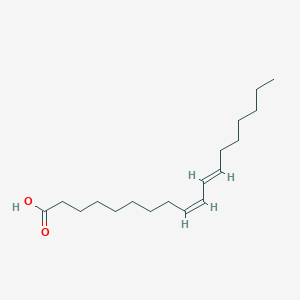
牛磺酸
描述
它是一种ω-7反式脂肪酸,化学式为C18H32O2,摩尔质量为280.452 g/mol 。 “牛磺酸”这个名称是由Kramer等人提出的。在1998年 。 这种化合物很重要,因为它占乳制品中总共轭亚油酸含量的一大部分 。
科学研究应用
牛磺酸在科学研究中有多种应用:
化学: 在化学中,牛磺酸作为一种共轭亚油酸,其独特性质正在被研究。它用于与脂肪酸代谢和合成相关的研究。
生物学: 在生物学研究中,牛磺酸因其在脂质代谢中的作用及其对细胞过程的影响而被研究。
作用机制
牛磺酸的作用机制涉及它与各种分子靶点和途径的相互作用。 牛磺酸通过调节脂质代谢并影响参与脂肪酸合成和氧化的基因表达来发挥其作用 。 据证明,它可以激活过氧化物酶体增殖物激活受体,这些受体在调节脂质代谢中起着至关重要的作用 。 此外,牛磺酸已被发现可抑制参与胆固醇和甘油三酯合成的酶的活性 。
生化分析
Biochemical Properties
Bovinic acid interacts with various enzymes, proteins, and other biomolecules. It is produced from vaccenic acid by the action of unsaturase enzymes . This interaction with enzymes is crucial for its biosynthesis and biotransformations .
Cellular Effects
Bovinic acid has been found to influence cell function. For instance, it has been suggested that bovinic acid might serve as signal molecules between the gut and liver . In the liver, it might enhance the expression of certain genes and down-regulate others, thereby influencing cellular processes .
Molecular Mechanism
At the molecular level, bovinic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is converted back to vaccenic acid en route to stearic acid , indicating its involvement in enzyme activation and inhibition.
Metabolic Pathways
Bovinic acid is involved in several metabolic pathways. It is produced as an intermediate in the rumen biohydrogenation of linoleic acid . This indicates that it interacts with enzymes involved in this metabolic pathway.
准备方法
化学反应分析
牛磺酸会发生多种类型的化学反应,包括:
氧化: 牛磺酸可以氧化形成各种氧化产物。常见的氧化试剂包括高锰酸钾和过氧化氢。
还原: 牛磺酸的还原可以生成饱和脂肪酸。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 牛磺酸可以发生取代反应,特别是在双键处。用溴或氯进行卤化是一种常见的取代反应。
氢化: 牛磺酸的氢化可以使用诸如钯碳之类的催化剂将其转化为硬脂酸,这是一种饱和脂肪酸。
相似化合物的比较
牛磺酸类似于其他共轭亚油酸,例如:
亚油酸: 一种多不饱和ω-6脂肪酸,在第9位和第12位具有两个双键。
反油酸: 一种反式脂肪酸,是牛磺酸的前体。
硬脂酸: 通过牛磺酸的氢化形成的一种饱和脂肪酸。
牛磺酸的独特之处在于它作为一种具有特定顺式-9,反式-11双键的共轭亚油酸的独特结构,赋予了其独特的生物活性及健康益处 。
属性
IUPAC Name |
(9Z,11E)-octadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYXPOFIGCOSSB-GOJKSUSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041003 | |
| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bovinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2540-56-9 | |
| Record name | 9-cis,11-trans-Octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2540-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rumenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,11E)-9,11-Octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JZW3MR59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bovinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003797 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Bovinic acid shares the same molecular formula as linoleic acid, C18H32O2, with a molecular weight of 280.45 g/mol.
ANone: While the provided research doesn't delve into specific spectroscopic data for Bovinic acid, it does mention techniques like gas chromatography and mass spectrometry for identification and quantification. [, , , ] Further research in specialized databases would be necessary for detailed spectroscopic information.
ANone: The research provided focuses on Bovinic acid's role as a metabolite and its potential influence on biological pathways. There's no mention of it acting as a catalyst in chemical reactions. [, ]
ANone: While the provided research doesn't highlight specific computational studies on Bovinic acid, it does point to the potential of using techniques like QSAR modeling to explore structure-activity relationships. [] Such models could help predict the activity of Bovinic acid analogs based on structural modifications.
ANone: The provided research focuses on the scientific aspects of Bovinic acid. Information regarding specific SHE regulations would require consultation with relevant regulatory bodies and guidelines. []
ANone: The provided research doesn't mention any specific resistance mechanisms related to Bovinic acid. [] This aspect would require dedicated studies to explore any potential for developing resistance, especially if it were to be developed into a therapeutic agent.
ANone: The provided research primarily focuses on the identification of Bovinic acid and its potential role in lipid metabolism, particularly in the context of chickens. [, ] It doesn't delve into the detailed aspects covered in questions 13-26. These areas would require dedicated research and analyses beyond the scope of the provided scientific papers.
ANone: A multidisciplinary approach encompassing biochemistry, nutrition, microbiology, and analytical chemistry is crucial to fully elucidate the properties and potential applications of Bovinic acid. [] Combining expertise from these fields can provide insights into its biosynthesis, metabolism, biological activity, and potential health implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


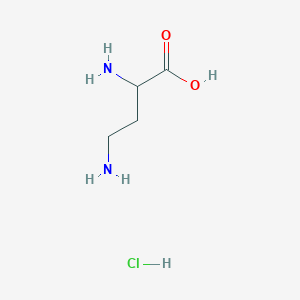

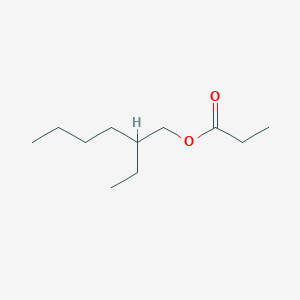

![5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid](/img/structure/B107757.png)
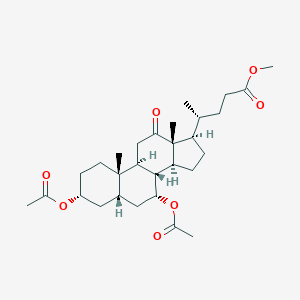
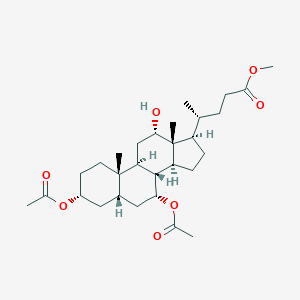


![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

